

Application Notes and Protocols for DDO-2093 in Cell Culture

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Compound of Interest

Compound Name: DDO-2093

Cat. No.: B11932793

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **DDO-2093**, a potent inhibitor of the MLL1-WDR5 protein-protein interaction, in cell culture experiments. The provided information is intended to guide researchers in determining optimal experimental conditions and assessing the biological effects of **DDO-2093**.

Introduction

DDO-2093 is a small molecule inhibitor that targets the interaction between the Mixed Lineage Leukemia 1 (MLL1) protein and the WD Repeat-Containing Protein 5 (WDR5). This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which plays a critical role in regulating gene expression. Specifically, the MLL1 complex catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.

In various cancers, particularly in acute myeloid leukemia (AML) with MLL rearrangements, the MLL1-WDR5 interaction is essential for maintaining the expression of oncogenes such as HOXA9 and MEIS1.^{[1][2][3][4]} By disrupting the MLL1-WDR5 interaction, **DDO-2093** effectively inhibits the catalytic activity of the MLL complex, leading to the downregulation of these key oncogenic drivers. This inhibition ultimately results in anti-proliferative effects, induction of apoptosis, and cellular differentiation in susceptible cancer cell lines.

DDO-2093 has a reported IC₅₀ of 8.6 nM and a K_d of 11.6 nM for the MLL1-WDR5 interaction, demonstrating its high potency. Its chemical formula is C₂₉H₃₇ClFN₉O₃ and it has a molecular weight of 614.11 g/mol .

Data Presentation

The following table summarizes the in vitro efficacy of various MLL1-WDR5 inhibitors, including compounds with similar mechanisms of action to **DDO-2093**, across different cancer cell lines. This data can be used as a reference for determining the appropriate concentration range for **DDO-2093** in your specific cell model.

Compound Name	Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
M-89	MV-4-11	Acute Myeloid Leukemia	25	
M-89	MOLM-13	Acute Myeloid Leukemia	54	
M-525	MV-4-11	Acute Myeloid Leukemia	3	
MI-538	MV-4-11	Acute Myeloid Leukemia	21	
MM-102	-	MLL1/WDR5 Interaction	2.4	[5]
WDR5-0103	-	MLL1/WDR5 Interaction (K _d)	450	[5]
LC-337	MOLM-13	Acute Myeloid Leukemia	33	[6]
OICR-9429	-	MLL1/WDR5 Interaction	64	[6]
DDO-2117	-	MLL1/WDR5 Interaction	7.6	[7]

Experimental Protocols

1. Cell Culture and Maintenance

- Cell Lines: MOLM-13 (Acute Myeloid Leukemia), MV4-11 (Acute Myeloid Leukemia), or other relevant cancer cell lines.
- Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Maintain cell density between 0.4 x 10⁶ and 2.0 x 10⁶ cells/mL for suspension cultures like MOLM-13. Split cultures every 2-3 days.

2. Preparation of **DDO-2093** Stock Solution

- Solvent: Dissolve **DDO-2093** powder in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
- Storage: Store the stock solution at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks). Avoid repeated freeze-thaw cycles.
- Working Solutions: Prepare fresh dilutions of the stock solution in complete cell culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

3. Anti-proliferative Activity Assay (MTT or CellTiter-Glo®)

This protocol determines the effect of **DDO-2093** on cell viability and proliferation.

- Materials:
 - 96-well clear or opaque-walled microplates
 - **DDO-2093**

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader (spectrophotometer or luminometer)
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete growth medium.
 - Prepare a serial dilution of **DDO-2093** in complete growth medium.
 - Add 10 µL of the diluted **DDO-2093** to the respective wells to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
 - Include vehicle control (DMSO) and no-treatment control wells.
 - Incubate the plate for 72 hours at 37°C and 5% CO₂.
 - For MTT assay:
 - Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
 - Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm.
 - For CellTiter-Glo® assay:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 µL of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence.

- Calculate the IC50 value by plotting the percentage of cell viability against the log of **DDO-2093** concentration.

4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with **DDO-2093**.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

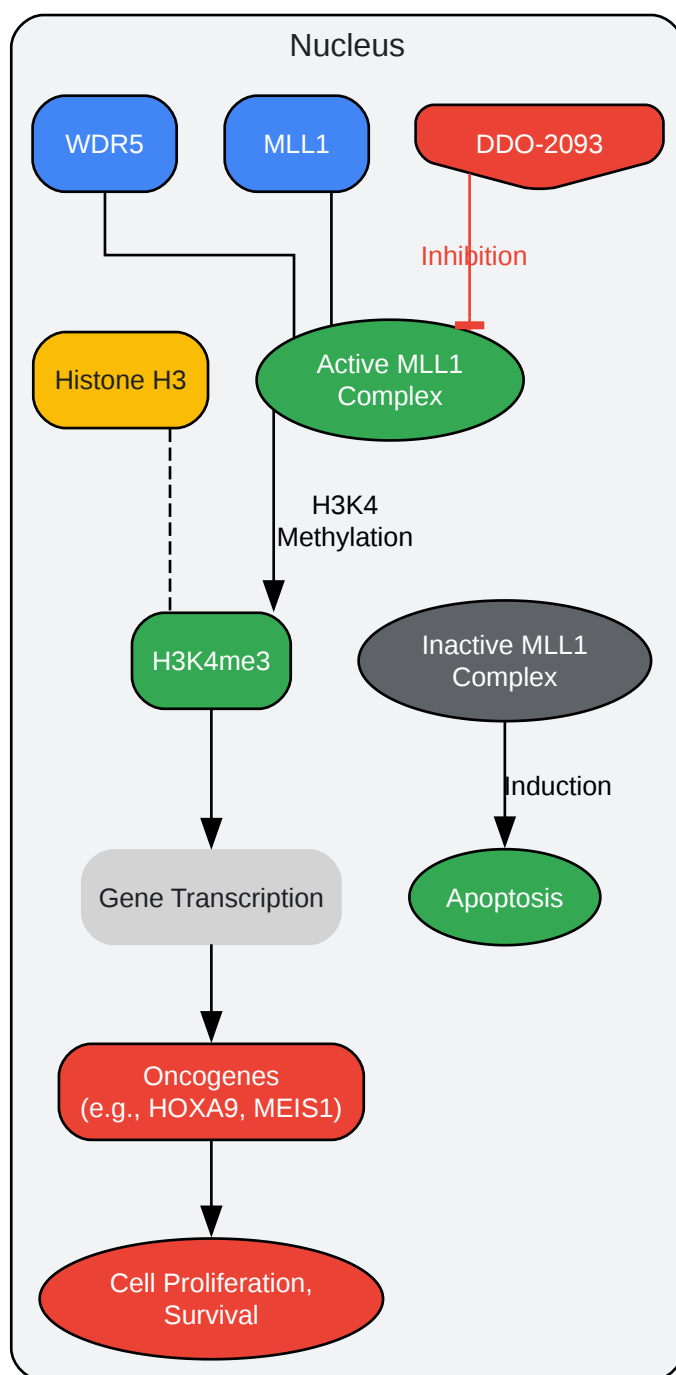
- Materials:
 - 6-well plates
 - Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
 - Flow cytometer
- Procedure:
 - Seed cells in 6-well plates at a density of 2×10^5 cells/mL.
 - Treat the cells with various concentrations of **DDO-2093** (and a vehicle control) for 48-72 hours.
 - Harvest the cells by centrifugation at $300 \times g$ for 5 minutes.
 - Wash the cells twice with cold PBS.
 - Resuspend the cells in 100 μ L of 1x Binding Buffer provided in the kit.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI).
 - Incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1x Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

5. Gene Expression Analysis of MLL1 Target Genes (RT-qPCR)

This protocol measures the effect of **DDO-2093** on the expression of MLL1 target genes like HOXA9 and MEIS1.

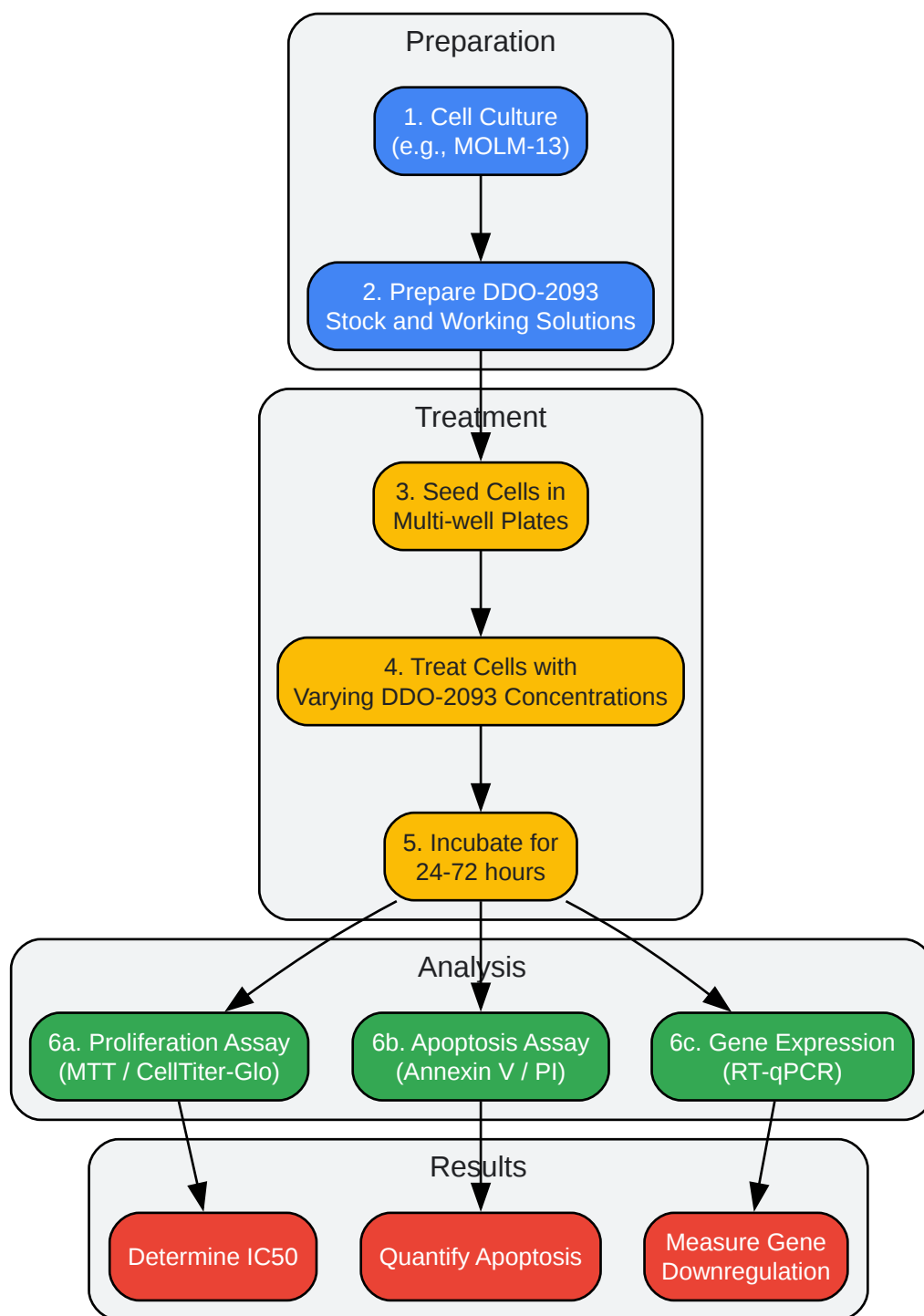
- Materials:
 - 6-well plates
 - RNA extraction kit
 - cDNA synthesis kit
 - qPCR master mix
 - Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
 - Real-time PCR system
- Procedure:
 - Treat cells with **DDO-2093** at the desired concentration and time point (e.g., 24-72 hours).
 - Harvest cells and extract total RNA using a commercial kit.
 - Synthesize cDNA from the extracted RNA.
 - Perform real-time quantitative PCR (RT-qPCR) using primers for HOXA9, MEIS1, and the housekeeping gene.
 - Analyze the relative gene expression using the $\Delta\Delta C_t$ method. A decrease in the expression of HOXA9 and MEIS1 following **DDO-2093** treatment would indicate on-target activity.

Mandatory Visualizations



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Caption: Signaling pathway of **DDO-2093** action.



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Caption: General experimental workflow for **DDO-2093**.

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